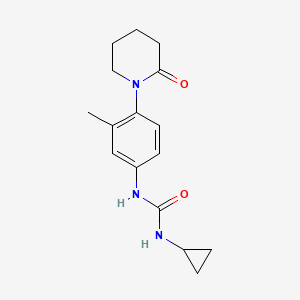

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained attention in the field of agriculture due to its potential to increase crop yield and quality. CPPU belongs to the family of phenylurea compounds and has been found to exhibit a wide range of physiological and biochemical effects on plants.

Mechanism of Action

CPPU acts as a cytokinin-like compound and binds to the cytokinin receptors in plants, stimulating cell division and differentiation. It also activates the auxin signaling pathway, which regulates plant growth and development. CPPU has been found to promote the synthesis of gibberellins, a class of plant hormones that regulate stem elongation and fruit development.

Biochemical and physiological effects:

CPPU has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also regulates the activity of enzymes involved in carbohydrate metabolism and stress response. CPPU has been found to enhance the antioxidant defense system in plants, protecting them from oxidative stress.

Advantages and Limitations for Lab Experiments

CPPU is a powerful plant growth regulator that can be used to study the effects of cytokinins and other plant hormones on plant growth and development. It is also a useful tool for crop breeding and improvement. However, the use of CPPU in lab experiments requires careful handling and disposal of toxic chemicals. The effects of CPPU on plant growth and development may vary depending on the plant species, growth conditions, and concentration of the compound.

Future Directions

1. Development of CPPU analogs with improved efficacy and safety profiles.

2. Investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development.

3. Evaluation of the potential use of CPPU in organic farming and sustainable agriculture.

4. Optimization of the application methods and dosage of CPPU for maximum efficacy and minimal environmental impact.

5. Study of the long-term effects of CPPU on soil health and microbial communities.

Synthesis Methods

CPPU can be synthesized through various methods, including the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with cyclopropyl isocyanate. The synthesis of CPPU involves several steps and requires careful handling of toxic chemicals. The purity and yield of the final product can be improved through optimization of the reaction conditions.

Scientific Research Applications

CPPU has been extensively studied for its potential use in agriculture. It has been found to promote cell division, elongation, and differentiation in plants, leading to increased fruit set, fruit size, and yield. CPPU has also been shown to improve the quality of fruits and vegetables by increasing sugar content, color, and firmness.

properties

IUPAC Name |

1-cyclopropyl-3-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-11-10-13(18-16(21)17-12-5-6-12)7-8-14(11)19-9-3-2-4-15(19)20/h7-8,10,12H,2-6,9H2,1H3,(H2,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVGZYYWAWDFRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)NC2CC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2652296.png)

![N'-(1-Phenylethyl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2652299.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)

![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)

![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)

![4-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2652315.png)

![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2652316.png)